Benzyldiphenylphosphine Oxide: A Comprehensive Technical Guide for Advanced Research
Benzyldiphenylphosphine Oxide: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of Benzyldiphenylphosphine oxide (BDPO), a versatile organophosphorus compound with significant applications in catalysis, materials science, and drug discovery. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties of BDPO, its synthesis, and its burgeoning role in medicinal chemistry.
Core Compound Identity and Properties
Benzyldiphenylphosphine oxide, identified by the CAS number 2959-74-2 , is a solid organophosphorus compound with the molecular formula C₁₉H₁₇OP and a molecular weight of 292.32.[1] Its structural integrity, characterized by a phosphoryl group bridging a benzyl and two phenyl groups, underpins its unique chemical reactivity and physical characteristics.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of Benzyldiphenylphosphine oxide, providing a foundational dataset for its application in various experimental settings.
| Property | Value | Unit |
| CAS Number | 2959-74-2 | - |
| Molecular Formula | C₁₉H₁₇OP | - |
| Molecular Weight | 292.32 | g/mol |
| Physical State | Solid | - |
| Boiling Point | 423 | °C at 760 mmHg |
| Flash Point | 209.6 | °C |
| Density | 1.15 | g/cm³ |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 4 |
Data compiled from multiple sources.[1][2]
Spectroscopic Signature
Characterization of Benzyldiphenylphosphine oxide is routinely achieved through nuclear magnetic resonance (NMR) spectroscopy. While specific spectral data can vary based on the solvent and instrument parameters, typical chemical shifts provide a reliable fingerprint for this compound. The phosphorus-31 NMR spectrum is particularly diagnostic for phosphine oxides.
Synthesis of Benzyldiphenylphosphine Oxide: A Comparative Overview
Several synthetic routes to Benzyldiphenylphosphine oxide have been established, each with distinct advantages and limitations. The choice of a particular method is often dictated by the desired scale, purity requirements, and the availability of starting materials.
Oxidation of Benzyldiphenylphosphine
A common and straightforward method involves the oxidation of the corresponding phosphine, Benzyldiphenylphosphine (CAS No. 7650-91-1).[3] This approach is favored for its typically high yields and relatively simple work-up procedures. The selection of the oxidizing agent is critical to avoid over-oxidation or side reactions.
Caption: Oxidation of Benzyldiphenylphosphine to its oxide.
Grignard-based Synthesis
Another established method involves the reaction of a Grignard reagent with diphenylphosphinic chloride (Ph₂P(O)Cl).[4][5] This pathway allows for the direct formation of the carbon-phosphorus bond. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic phosphorus center. A key consideration for this protocol is the stringent requirement for anhydrous conditions to prevent the quenching of the Grignard reagent.
Caption: Grignard-based synthesis of Benzyldiphenylphosphine Oxide.
Quaternization-Wittig Reaction Sequence
A more recent and versatile two-step method involves the quaternization of a tertiary diphenylphosphine with an aryl bromide, followed by a Wittig reaction.[4][5][6] This approach is particularly useful for synthesizing aryldiphenylphosphine oxides with a variety of functional groups. The initial quaternization can be nickel-catalyzed or, in some cases, proceed without a metal catalyst.[4][6] The subsequent Wittig reaction, traditionally used for olefin synthesis, is ingeniously repurposed here to yield the desired tertiary phosphine oxide.[4][6]
Applications in Modern Chemistry
Benzyldiphenylphosphine oxide is not merely a laboratory curiosity; it is a valuable tool in several areas of chemical research and development.
Catalysis and Organometallic Chemistry
In the realm of catalysis, BDPO and related phosphine oxides serve as ligands that can modulate the electronic and steric properties of metal centers.[7] This ability to fine-tune the catalytic activity is crucial for optimizing reaction yields and selectivities in processes like cross-coupling reactions.
Materials Science
The structural rigidity and thermal stability of the phosphine oxide moiety make BDPO and its derivatives attractive building blocks for functional materials. For instance, phosphine oxides have been incorporated into epoxy resins to enhance their flame retardancy.[8] The phosphorus-containing group can act in both the gas and condensed phases to suppress combustion.[8]
The Emerging Role of Phosphine Oxides in Drug Discovery
Perhaps one of the most exciting frontiers for phosphine oxides is in medicinal chemistry and drug development.[9] While historically underrepresented in pharmaceuticals, the unique properties of the phosphine oxide group are now being recognized for their potential to overcome common drug development hurdles.[10]
Physicochemical Advantages for Drug Candidates
The phosphine oxide moiety is a strong hydrogen bond acceptor and imparts significant polarity to a molecule.[9] This can lead to a dramatic increase in aqueous solubility and a decrease in lipophilicity, properties that are often challenging to optimize in drug candidates.[9][10] Improved solubility can enhance bioavailability and facilitate formulation.
Enhanced Metabolic Stability
The incorporation of a phosphine oxide group can also improve the metabolic stability of a drug molecule.[9][10] The phosphorus-carbon bond is generally robust to metabolic degradation, which can lead to a longer half-life in the body. This was exemplified in the development of the anticancer drug brigatinib, which contains a phosphine oxide moiety and was approved by the FDA in 2017.[9][11]
Caption: Advantages of incorporating a phosphine oxide moiety in drug design.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as a starting point for the synthesis and purification of Benzyldiphenylphosphine oxide. It is imperative that all reactions are conducted under appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.
Protocol: Oxidation of Benzyldiphenylphosphine
-
Dissolution: Dissolve Benzyldiphenylphosphine in a suitable organic solvent (e.g., dichloromethane or acetone) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the oxidation reaction.
-
Oxidant Addition: Slowly add a solution of the oxidizing agent (e.g., hydrogen peroxide, 30% solution) dropwise to the stirred solution. The slow addition rate is crucial for maintaining temperature control and preventing runaway reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphine is consumed.
-
Quenching and Extraction: Quench any remaining oxidant by adding a suitable reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.[12]
Protocol: Grignard Synthesis
-
Grignard Reagent Preparation: Prepare the benzylmagnesium halide Grignard reagent from benzyl halide and magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). The use of an inert atmosphere is non-negotiable to prevent the reaction of the highly reactive Grignard reagent with atmospheric oxygen and moisture.
-
Reaction with Diphenylphosphinic Chloride: Cool the Grignard solution to 0 °C. Slowly add a solution of diphenylphosphinic chloride in the same anhydrous solvent to the Grignard reagent.
-
Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Perform an aqueous work-up as described in the oxidation protocol, followed by purification of the crude product.
Conclusion and Future Outlook
Benzyldiphenylphosphine oxide is a compound of significant academic and industrial interest. Its well-defined synthesis and versatile reactivity have established it as a valuable reagent and building block. The growing appreciation for the unique physicochemical properties imparted by the phosphine oxide moiety, particularly in the context of drug discovery, suggests that BDPO and its analogs will continue to be important targets for synthesis and application. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new applications in areas such as asymmetric catalysis and advanced materials.
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Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. ACS Omega. [Link]
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Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. PMC - NIH. [Link]
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